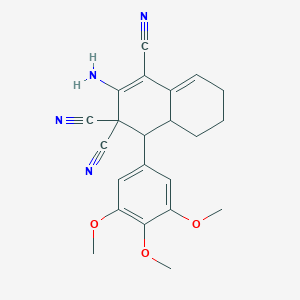
2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydronaphthalene core substituted with an amino group, a trimethoxyphenyl group, and three carbonitrile groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . This method yields the desired compound with high efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer treatment mechanisms.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily by targeting microtubules, essential components of the cell cytoskeleton. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known anticancer agents like colchicine and combretastatin A-4.
Comparison with Similar Compounds
Similar compounds include:
Colchicine: A well-known tubulin polymerization inhibitor used in cancer treatment.
Combretastatin A-4: Another potent inhibitor of tubulin polymerization with strong anticancer properties.
Properties
CAS No. |
299198-70-2 |
|---|---|
Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C22H22N4O3/c1-27-17-8-13(9-18(28-2)20(17)29-3)19-15-7-5-4-6-14(15)16(10-23)21(26)22(19,11-24)12-25/h6,8-9,15,19H,4-5,7,26H2,1-3H3 |
InChI Key |
PSMKMTDKCSEPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15016540.png)
![2,6-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15016545.png)
![N',N''-[benzene-1,2-diyldi(E)methylylidene]bis[2-(4-bromo-2-methoxyphenoxy)acetohydrazide]](/img/structure/B15016555.png)

![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016564.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15016567.png)
![4-({6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016568.png)
![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016570.png)
![4-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B15016576.png)
![3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016586.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016593.png)
![N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B15016599.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016605.png)
